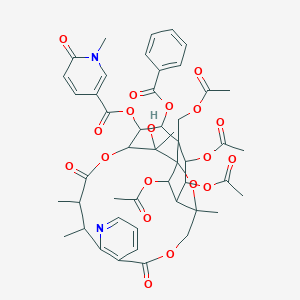
N-Acetyldemethylphosphinothricin
Overview
Description
N-Acetyldemethylphosphinothricin is a chemical compound with the molecular formula C6H12NO5P. It is known for its role as an intermediate in the biosynthesis of phosphinothricin tripeptide, a compound with herbicidal activity. This compound is characterized by its ability to inhibit glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants and bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyldemethylphosphinothricin is typically synthesized through a series of chemical reactions involving phosphorus oxychloride and acetyl chloride. The process involves the acetylation of demethylphosphinothricin, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of microbial fermentation. Streptomyces species, such as Streptomyces viridochromogenes and Streptomyces hygroscopicus, are known to produce this compound as part of their secondary metabolism. The genes responsible for its biosynthesis have been cloned and characterized, allowing for optimized production through genetic engineering .
Chemical Reactions Analysis
Types of Reactions
N-Acetyldemethylphosphinothricin undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced form, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in anhydrous solvents.
Substitution: Halogens like chlorine or bromine, under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups .
Scientific Research Applications
N-Acetyldemethylphosphinothricin has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of herbicidal compounds, particularly phosphinothricin tripeptide.
Biology: The compound is studied for its role in inhibiting glutamine synthetase, which is crucial for nitrogen metabolism in plants and bacteria.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Industry: This compound is used in the production of herbicides, particularly those targeting resistant weed species
Mechanism of Action
N-Acetyldemethylphosphinothricin exerts its effects by inhibiting glutamine synthetase, an enzyme involved in the synthesis of glutamine from glutamate and ammonia. This inhibition leads to the accumulation of ammonia in cells, which is toxic and ultimately results in cell death. The compound targets the active site of the enzyme, preventing the binding of its natural substrates .
Comparison with Similar Compounds
Similar Compounds
Phosphinothricin: A similar compound with herbicidal activity, known for its ability to inhibit glutamine synthetase.
Phosphinothricin Tripeptide: A tripeptide containing phosphinothricin, used as a broad-spectrum herbicide.
N-Acetylphosphinothricin: Another acetylated derivative of phosphinothricin, with similar biological activity
Uniqueness
N-Acetyldemethylphosphinothricin is unique due to its specific role as an intermediate in the biosynthesis of phosphinothricin tripeptide. Its ability to inhibit glutamine synthetase makes it a valuable compound for research and industrial applications, particularly in the development of herbicides targeting resistant weed species .
Properties
IUPAC Name |
[(3S)-3-acetamido-3-carboxypropyl]-hydroxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NO5P/c1-4(8)7-5(6(9)10)2-3-13(11)12/h5H,2-3H2,1H3,(H2-,7,8,9,10,11,12)/p+1/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHRFRPXRQYSSY-YFKPBYRVSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC[P+](=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC[P+](=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928881 | |
| Record name | {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135093-66-2 | |
| Record name | N-Acetyldemethylphosphinothricin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135093662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)






![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
